Benzidine: A Comprehensive Technical Guide to its Chemical Properties and Hazards
Benzidine: A Comprehensive Technical Guide to its Chemical Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzidine, a synthetic aromatic amine, has been historically significant in the dye manufacturing industry. However, its use has been drastically curtailed due to its classification as a known human carcinogen. This technical guide provides an in-depth overview of the chemical and physical properties of benzidine, its associated hazards, and the molecular mechanisms underlying its toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who may encounter benzidine or its derivatives in their work, require an understanding of its toxicological profile for risk assessment, or are involved in the study of aromatic amine-induced carcinogenesis. The guide includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of this hazardous compound.
Chemical and Physical Properties
Benzidine ([1,1'-biphenyl]-4,4'-diamine) is a crystalline solid that can appear as grayish-yellow, white, or reddish-gray.[1] It is a manufactured chemical and does not occur naturally.[2] Upon exposure to air and light, benzidine tends to darken.[3]
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | [1,1'-Biphenyl]-4,4'-diamine | [1] |
| CAS Number | 92-87-5 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | Grayish-yellow, white, or reddish-gray crystalline powder | [1][3] |
Physicochemical Data
The physicochemical properties of benzidine are crucial for understanding its environmental fate, transport, and bioavailability.
| Property | Value | Reference(s) |
| Melting Point | 122-128 °C | [4] |
| Boiling Point | 400-402 °C | [4] |
| Water Solubility | 0.322 g/L at 25 °C | [5] |
| log Kow (Octanol-Water Partition Coefficient) | 1.34 | [3][5] |
| Vapor Pressure | 8.98 x 10⁻⁷ mmHg at 25 °C | [5] |
| pKa (Strongest Basic) | 4.73 | [6] |
| Density | 1.25 g/cm³ | [4] |
Hazards and Toxicology
Benzidine is a well-documented human carcinogen, with the primary target organ being the urinary bladder.[4][7] Exposure can occur through inhalation, ingestion, or dermal contact.[8] Various national and international health organizations have classified benzidine based on its carcinogenicity.
Regulatory Classification and Exposure Limits
| Organization | Classification/Recommendation | Reference(s) |
| IARC | Group 1: Carcinogenic to humans | [4] |
| NTP | Known to be a human carcinogen | [4] |
| OSHA | Regulated Carcinogen; Recommends limiting exposure to the lowest feasible level. | [7] |
| NIOSH | Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration. | [9] |
| ACGIH | A1: Confirmed Human Carcinogen | [3] |
Acute and Chronic Toxicity
Acute exposure to benzidine can cause nausea and vomiting.[10] Chronic exposure is strongly associated with an increased risk of bladder cancer.[4][8] Animal studies have also shown that benzidine can induce tumors in the liver, kidneys, and mammary glands.[11]
| Toxicity Data | Value | Species | Reference(s) | |---|---|---| | LD50 (Oral) | 309 mg/kg | Rat |[1][12] | | LD50 (Oral) | 214 mg/kg | Mouse |[1] |
Mechanism of Carcinogenicity
The carcinogenicity of benzidine is a multi-step process involving metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.
Metabolic Activation
Benzidine is metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and arylamine N-acetyltransferases (NATs), such as NAT1 and NAT2.[2][13] This process can lead to the formation of N-hydroxy-N'-acetylbenzidine, a proximate carcinogen, which can be further activated in the bladder. Peroxidative activation, particularly by prostaglandin H synthase, is another significant pathway in extrahepatic tissues like the urothelium.[14]
Signaling Pathways in Benzidine-Induced Carcinogenesis
Recent research has implicated specific signaling pathways in the progression of benzidine-associated cancers.
Benzidine has been shown to induce the epithelial-mesenchymal transition (EMT) in human bladder cancer cells through the activation of the Extracellular signal-Regulated Kinase 5 (ERK5) pathway.[1][3][4][7] Activation of ERK5 and its downstream target, activator protein 1 (AP-1), is a critical step in this process.[1]
References
- 1. Benzidine Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway -Molecules and Cells [koreascience.kr]
- 2. Human N-acetylation of benzidine: role of NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzidine Induces Epithelial-Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NADPH-dependent oxidation of benzidine by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity Studies - IITRI [iitri.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docsdrive.com [docsdrive.com]
- 11. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
